Ketorolac calcium

描述

Ketorolac calcium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic properties. It is a derivative of ketorolac, which is known for its ability to treat moderate to severe pain. This compound is often used in various formulations, including oral tablets, injectable solutions, and topical applications .

作用机制

Target of Action

Ketorolac Calcium primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation, pain, and fever .

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by competitively inhibiting these enzymes . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of prostaglandins . It’s worth noting that while this compound inhibits both COX-1 and COX-2, its clinical efficacy is primarily derived from its COX-2 inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, which leads to a reduction in inflammation, pain, and fever .

Pharmacokinetics

This compound exhibits good bioavailability, with 80-100% of the oral dose and 100% of the intravenous or intramuscular dose being absorbed . The drug is metabolized in the liver and has a half-life ranging from 3.5 to 9.2 hours in young adults and 4.7 to 8.6 hours in the elderly . Approximately 91.4% of the drug is excreted by the kidneys, with the remaining 6.1% excreted via the biliary route .

Result of Action

The primary result of this compound’s action is a reduction in pain, inflammation, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the physiological responses associated with these conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, renal function, and liver function . Additionally, the drug’s efficacy and stability can be influenced by the pH of the environment, as well as by interactions with other medications .

生化分析

Biochemical Properties

Ketorolac Calcium plays a significant role in biochemical reactions. It inhibits the synthesis of prostaglandins by blocking cyclooxygenase (COX), a key enzyme involved in the production of prostaglandins . Prostaglandins are biomolecules that play a crucial role in inflammation and pain signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the production of prostaglandins, which are involved in the transmission of pain signals in the spinal cord .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It non-selectively inhibits COX-1 and COX-2 enzymes, thereby decreasing the formation of prostaglandins . This inhibition prevents the normal production of prostaglandins and the conversion of arachidonic acid to pro-inflammatory prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has an analgesic effect within 30 minutes of administration, with a peak effect within 2-3 hours and typically lasts for 4-6 hours . It is highly protein-bound (99%), metabolized in the liver, and renally cleared .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown a dose-dependent risk of delayed union in rodents treated with high doses of Ketorolac for 4 weeks or more. With treatment for 7 days or low doses, there is no evidence of risk of delayed union or nonunion .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is heavily metabolized via hydroxylation or conjugation in the liver. The key metabolic pathway is glucuronic acid conjugation . Enzymes involved in phase I metabolism include CYP2C8 and CYP2C9, while phase II metabolism is carried out by UDP-glucuronosyltransferase (UGT) 2B7 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed rapidly and efficiently following oral and intramuscular doses in all species. The plasma half-life of Ketorolac ranges from 1.1 hours (rabbits) to 6.0 hours (humans) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ketorolac calcium involves several steps, starting from the basic structure of ketorolacThe final step involves the reaction with calcium ions to form the calcium salt of ketorolac .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions

Ketorolac calcium undergoes various chemical reactions, including:

Oxidation: Ketorolac can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the ketone group in ketorolac.

Substitution: Substitution reactions can occur at the benzoyl group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of ketorolac, which can have different pharmacological properties .

科学研究应用

Ketorolac calcium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of NSAIDs in various chemical reactions.

Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Widely used for pain management in postoperative settings, as well as for treating conditions like rheumatoid arthritis and osteoarthritis.

Industry: Utilized in the formulation of various pharmaceutical products

相似化合物的比较

Similar Compounds

Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

Naproxen: Known for its longer duration of action compared to ketorolac.

Diclofenac: Often used for its potent anti-inflammatory effects.

Uniqueness

Ketorolac calcium is unique in its ability to provide opioid-level pain relief without the risk of dependence or tolerance. It is particularly effective for short-term management of acute pain, making it a valuable option in postoperative settings .

生物活性

Ketorolac calcium is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic properties. Its biological activity involves multiple mechanisms, including inhibition of cyclooxygenase enzymes and ionophoretic effects on calcium ions. This article explores the biological activity of this compound, supported by case studies and research findings.

1. Cyclooxygenase Inhibition

Ketorolac exerts its primary analgesic effect through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Studies have shown that ketorolac effectively alleviates pain in various clinical settings, making it a valuable option for postoperative pain management and other acute pain conditions .

2. Ionophoretic Properties

Recent research has highlighted the ionophoretic properties of ketorolac, particularly its ability to facilitate the transport of calcium ions across cellular membranes. One study demonstrated that ketorolac can ferry calcium ions into energized liposomes, suggesting a potential role in modulating intracellular calcium levels . This property may contribute to its cardioprotective effects during ischemic events by preventing calcium overload in myocardial cells, thereby reducing damage during reperfusion .

Gastrointestinal Toxicity

Ketorolac is associated with significant gastrointestinal (GI) risks, particularly when used beyond recommended durations. A retrospective analysis indicated that patients over 65 years old receiving high doses were at increased risk for GI bleeding compared to those using opioids . The risk was particularly pronounced with prolonged use, necessitating strict adherence to guidelines limiting ketorolac use to a maximum of five days.

Analgesic Efficacy

In a comparative study assessing low-dose ketorolac for pain management, results indicated that doses between 10 mg and 20 mg were as effective as higher doses exceeding 30 mg. This finding supports the potential for lower doses to achieve desired analgesic outcomes while minimizing adverse effects .

Pharmacokinetics

The pharmacokinetic profile of ketorolac varies based on the route of administration. Studies have shown that intravenous administration leads to higher peak plasma concentrations compared to oral routes, which are influenced by factors such as hepatic function and bioavailability .

| Administration Route | Peak Plasma Concentration (Cmax) | Time to Peak (tmax) | Area Under Curve (AUC) |

|---|---|---|---|

| Intravenous | Higher | Faster | Higher |

| Oral | Lower | Prolonged | Lower |

Research Findings Summary

- Ionophoretic Action : Ketorolac's ability to transport calcium ions may play a role in its cardioprotective effects during ischemia .

- Gastrointestinal Risks : High rates of GI complications associated with prolonged ketorolac use necessitate careful patient selection and monitoring .

- Effective Dosing : Low-dose regimens can provide effective analgesia while reducing the risk of adverse effects compared to higher doses .

属性

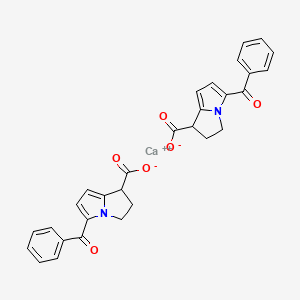

IUPAC Name |

calcium;5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H13NO3.Ca/c2*17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;/h2*1-7,11H,8-9H2,(H,18,19);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCGTDZMTWNBDA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24CaN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167105-81-9 | |

| Record name | Ketorolac calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETOROLAC CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52541KD36N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。